Cyclopropyl-methyl-piperidin-3-yl-amine
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Overview
Description
Cyclopropyl-methyl-piperidin-3-yl-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-methyl-piperidin-3-yl-amine typically involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Phenylsilane plays a crucial role in the reaction by promoting the formation and reduction of imine, initiating cyclization, and reducing the piperidinone intermediate with an iron complex as a catalyst .
Industrial Production Methods
Industrial production methods for piperidine derivatives, including this compound, focus on developing fast and cost-effective methods for the synthesis of substituted piperidines. These methods often involve multicomponent reactions, cycloaddition, and annulation processes .
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl-methyl-piperidin-3-yl-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted piperidine compounds .
Scientific Research Applications
Cyclopropyl-methyl-piperidin-3-yl-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is utilized in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Cyclopropyl-methyl-piperidin-3-yl-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, piperidine derivatives have been shown to inhibit cholinesterase enzymes, which are involved in neurotransmission .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Cyclopropyl-methyl-piperidin-3-yl-amine include:
Piperidine: A basic structure for many pharmaceuticals.
Piperidinone: A ketone derivative of piperidine.
Spiropiperidines: Compounds with a spirocyclic structure involving piperidine.
Uniqueness
This compound is unique due to its specific cyclopropyl and methyl substitutions, which can impart distinct chemical and biological properties compared to other piperidine derivatives .
Properties
IUPAC Name |
N-cyclopropyl-N-methylpiperidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-11(8-4-5-8)9-3-2-6-10-7-9/h8-10H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUPUGLZFNAERG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)C2CCCNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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